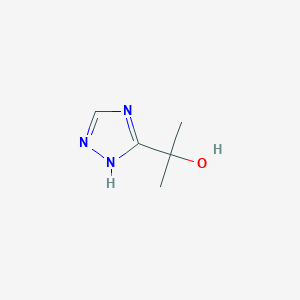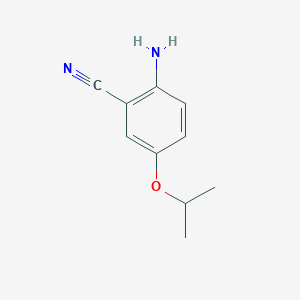
4-(3-amino-1H-pyrazol-5-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-amino-1H-pyrazol-5-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position and a benzonitrile group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-1H-pyrazol-5-yl)benzonitrile typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. One-pot multicomponent reactions (MCRs) are often employed, utilizing catalysts such as alumina–silica-supported MnO2 in water . The reaction conditions are generally mild, with the process being carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of green solvents and recyclable catalysts is emphasized to ensure environmentally friendly processes. Heterogeneous catalytic systems and ligand-free systems are also explored to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-amino-1H-pyrazol-5-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts such as palladium and copper . Reaction conditions vary depending on the desired transformation but often involve mild temperatures and aqueous media.
Major Products
The major products formed from these reactions include pyrazolo[1,5-a]pyrimidines and other condensed heterocyclic systems .
Aplicaciones Científicas De Investigación
4-(3-amino-1H-pyrazol-5-yl)benzonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is employed in the development of agrochemicals, UV stabilizers, and liquid crystal materials.
Mecanismo De Acción
The mechanism of action of 4-(3-amino-1H-pyrazol-5-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as p38MAPK and various kinases . The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-4,5-dihydro-1-phenylpyrazole: Similar in structure but lacks the benzonitrile group.
5-amino-1H-pyrazole-4-carbonitrile: Similar pyrazole core but different substitution pattern.
Uniqueness
4-(3-amino-1H-pyrazol-5-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both the amino and nitrile groups on the pyrazole ring enhances its versatility in synthetic and medicinal chemistry applications.
Propiedades
Fórmula molecular |
C10H8N4 |
|---|---|
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
4-(3-amino-1H-pyrazol-5-yl)benzonitrile |
InChI |
InChI=1S/C10H8N4/c11-6-7-1-3-8(4-2-7)9-5-10(12)14-13-9/h1-5H,(H3,12,13,14) |
Clave InChI |
ZBETZXHARMBOSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C2=CC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-YL-acetic acid](/img/structure/B13623084.png)
![2-[4-[(3-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13623086.png)



